molecular formula C9H7BrO2 B108298 7-Bromochroman-4-one CAS No. 18442-22-3

7-Bromochroman-4-one

Cat. No. B108298
CAS RN: 18442-22-3
M. Wt: 227.05 g/mol
InChI Key: DMEAYYYHWLCPCD-UHFFFAOYSA-N
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Description

7-Bromochroman-4-one is a brominated organic compound that is part of the chroman family. Chromans are heterocyclic compounds containing a benzene ring fused to a tetrahydrofuran ring. The presence of a bromine atom at the 7th position of the chroman structure makes it a valuable intermediate for further chemical transformations due to the reactivity of the bromine atom.

Synthesis Analysis

The synthesis of brominated chromans and related compounds has been explored in various studies. For instance, the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman demonstrates an efficient approach with low consumption and pollution, indicating the potential for environmentally friendly synthetic routes for brominated compounds . Similarly, the synthesis of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one shows the versatility of brominated intermediates in producing complex molecules like benzodiazepines . These methods highlight the importance of brominated intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their physical and chemical properties. For example, the crystal structures of brominated benzodiazepines reveal different molecular forms and intermolecular interactions, which are affected by proton migration and the presence of bromine . These structural variations can lead to changes in the conformation and assembly mode in the crystal lattice, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions due to the reactivity of the bromine atom. The synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their conversion into sulfones is an example of the chemical transformations that these compounds can undergo . The presence of the bromine atom facilitates further functionalization, as seen in the oxidation of benzothiazines to sulfones. Additionally, the bromination of 2,2,6-trialkyl-1,3-dioxan-4-ones shows the regioselectivity of bromine addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromochroman-4-one and related brominated compounds are influenced by their molecular structure. For instance, the crystal structure analysis of a brominated quinoline derivative provides insights into the conformation of the six-membered ring and the orientation of phenyl rings, which can affect the compound's reactivity and intermolecular interactions . The synthesis and properties of 3-thia-9-azabicyclo[3.3.1]nonan-7-one also contribute to the understanding of the spectral and chemical properties of brominated heterocycles .

Scientific Research Applications

  • Organic Synthesis

    • Application : Chroman-4-one is one of the most important structural motifs that occur in pharmaceuticals and natural products .
    • Methods of Application : An efficient and straightforward approach for the synthesis of carbamoylated chroman-4-ones has been developed. The reaction is triggered through the generation of carbamoyl radicals from oxamic acids under metal-free conditions, which subsequently undergoes decarboxylative radical cascade cyclization on 2-(allyloxy)arylaldehydes to afford various amide-containing chroman-4-one scaffolds .
    • Results : This method has high functional group tolerance and a broad substrate scope .
  • Cosmetics and Personal Care

    • Application : Chroman-4-one derivatives are used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair .
    • Methods of Application : These compounds are incorporated into various cosmetic products and applied topically to the skin or hair .
    • Results : They can help in the treatment of skin and hair-related defects like inflammation, allergies, or the wound healing process .
  • Molecular Modeling and Simulation

    • Application : 7-Bromochroman-4-one could potentially be used in molecular modeling and simulation studies .
    • Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
    • Results : These simulations can provide valuable insights into the behavior and properties of the molecule .
  • Antibacterial and Antifungal Compounds

    • Application : Chroman-4-one derivatives can be used to synthesize more potent antibacterial and antifungal compounds .
    • Methods of Application : These compounds can be synthesized and tested against various bacterial and fungal strains .
    • Results : The results could lead to the development of new drugs with maximum efficacy and minimum resistance .
  • Pharmaceuticals

    • Application : The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
    • Methods of Application : Various synthetic methods of preparation have been reported on chroman-4-one derivatives .
    • Results : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Safety And Hazards

The safety information for 7-Bromochroman-4-one includes a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

7-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEAYYYHWLCPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624912
Record name 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromochroman-4-one

CAS RN

18442-22-3
Record name 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7-bromo-4H-chromen-4-one (26 g, 116 mmol) in dry THF (500 mL) under nitrogen for 1 hr, cooled to −80° C., and 173 mL of diisobutylaluminium hydride (2M in Toluene) was added over 30 minutes. The reaction was stirred at the same temperature for 30 min, quenched with a SiO2 (52 g)/water (52 mL) suspension, and allowed to warm to 0° C. The solution was filtered, the SiO2 washed with EtOAc, and the combined filtrate was concentrated to dryness. The residue was dissolved in CHCl3 (400 mL), washed with 1N NaOH (300 mL), dried over Na2SO4 and concentrated. Purification by chromatography on SiO2 (60-120 mesh) EtOAc/Pet ether (gradient elution 0-15%) afforded 7-bromochroman-4-one 18.1 g (69%) a pale yellow solid. LCMS 229.0 (M+2H); 1H NMR (DMSO-d6) 7.64-7.67 (d, 1H), 7.32 (s, 1H), 7.22-7.25 (d, 1H), 4.53-4.57 (t, 2H), 2.76-2.80 (t, 2H).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of diisobutylaluminum hydride in heptane (1.0 M, 60 mL, 60.0 mmol) was added dropwise to a solution of 7-bromo-4H-chromen-4-one (4.5 g, 20.0 mmol) in tetrahydrofuran at −78° C. under an atmosphere of argon over a period of 30 minutes. After 30 minutes the reaction was quenched with a mixture of silica gel (10 g), and water (10 mL). The mixture was allowed to warm to room temperature and was filter through celite and the tetrahydrofuran was removed under reduced pressure. The residue was taken up in chloroform (100 mL) and washed with sodium hydroxide (1N, 25 mL) and dried over sodium sulfate. The mixture was filtered and the solvent was removed under reduced pressure. The residue was subjected to flash chromatography with eluant of dichloromethane. The product containing fractions were combined and the solvent was removed under reduced pressure to provide 7-bromochroman-4-one (3.57 g, 15.7 mmol, 78%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a round bottom flask kept at 0° C., AlCl3 (0.533 g, 3.99 mmol) and, 5 mL of CH2Cl2 was added. The reaction system was put under nitrogen and stirred for about 7 minutes before adding 10 mL of a CH2Cl2 solution of 4-chromanone (0.296 g, 1.99 mmol). After the reaction mixture was stirred for 10 minutes, 10 mL of Br2 (0.352 g, 2.20 mmol) was added and, the reaction mixture was stirred at room temperature for an hour. At the end of this period of time, the reaction mixture was poured into 30 mL of ice-water and, the product was extracted 3 times from the aqueous phase with EtOAc. The resultant organic phase was washed once with brine and dried under Na2SO4. After the solvent was evaporated, the solid formed was filtered and dried to obtain 0.361 g (1.51 mmol) of the product (93% pure) in a 74% yield.
Name
Quantity
0.533 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0.296 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
V Isberg, J Paine, S Leth-Petersen, JL Kristensen… - PLoS …, 2013 - journals.plos.org
… The 7-bromochroman-4-one 16 was prepared as previously described.[23] … The 7-bromochroman-4-one 16 was prepared as previously described[23] and reduced with sodium …
Number of citations: 16 journals.plos.org
W Yu, L Tong, B Hu, B Zhong, J Hao, T Ji… - Journal of medicinal …, 2016 - ACS Publications
… Deoxofluor (10 mL, 50 mmol) was added to a solution of 7-bromochroman-4-one (52, 1.13 g, 5 mmol) in DCM (2 mL) and EtOH (0.1 mL) in a sealed tube. The sealed tube was heated at …
Number of citations: 29 pubs.acs.org
RM Betancourt, P Phansavath… - The Journal of …, 2021 - ACS Publications
… Following the described procedure, 300 mg of 7-bromochroman-4-one (1.3 mmol, 1.0 equiv) was used. Purification via flash column chromatography on silica gel (95:5 petroleum ether/…
Number of citations: 10 pubs.acs.org
V Ramdas, R Talwar, V Kanoje, RM Loriya… - Journal of Medicinal …, 2020 - ACS Publications
… Synthesis of chroman sulfonamide derivatives started with 7-bromochroman-4-one 55. A palladium-catalyzed thiolation (24) converted 55 to 7-(benzylthio)chroman-4-one 56. The …
Number of citations: 12 pubs.acs.org
Z Sipos, K Kónya - Synlett, 2018 - thieme-connect.com
… 22 7-(1-Methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one (20a)Prepared from 7-bromochroman-4-one (10; 100 mg, 0.44 mmol, 1.0 equiv) and 2a (72 mg, 0.88 mmol, 2.0 equiv, …
Number of citations: 3 www.thieme-connect.com
H Ding, Y Pei, Y Li, W Xu, L Mei, Z Hou, Y Guang… - Bioorganic & Medicinal …, 2021 - Elsevier
… To a solution of compound 7-bromochroman-4-one (12.0 g, 52.8 mmol) in toluene (100 mL) and MeCN (100 mL) were added ZnI 2 (800 mg, 2.60 mmol) and TMSCN (5.70 g, 58.1 mmol)…
Number of citations: 8 www.sciencedirect.com
SJ McKerrall, T Nguyen, KW Lai… - Journal of medicinal …, 2019 - ACS Publications
Using structure- and ligand-based design principles, a novel series of piperidyl chromane arylsulfonamide Na v 1.7 inhibitors was discovered. Early optimization focused on …
Number of citations: 25 pubs.acs.org
V Ramdas, R Talwar, M Banerjee, AA Joshi, AK Das… - 2019 - ACS Publications
… The starting materials for the oxygen containing tricycle were 7-bromochroman-4-one (36a) and 8-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (36b), while for the six and seven …
Number of citations: 12 pubs.acs.org
D Marcoux, JJW Duan, Q Shi, RJ Cherney… - Journal of Medicinal …, 2019 - ACS Publications
… The compound was synthesized according to the procedure outlined for the synthesis of 4 by using commercially available 7-bromochroman-4-one and purified using method C. HPLC t …
Number of citations: 34 pubs.acs.org

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